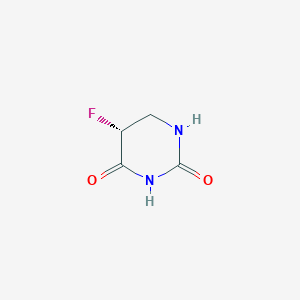

(R)-5-Fluoro-5,6-dihydrouracil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-5-Fluoro-5,6-dihydrouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H5FN2O2 and its molecular weight is 132.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemotherapeutic Applications

Mechanism of Action:

(R)-5-Fluoro-5,6-dihydrouracil is primarily recognized for its role in enhancing the efficacy of 5-fluorouracil. It acts by modulating the metabolism of 5-FU, inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the catabolism of 5-FU. This inhibition leads to increased levels of active metabolites of 5-FU in the body, thereby enhancing its antitumor activity.

Case Study:

A study demonstrated that co-administration of (R)-5-FDHU with 5-FU resulted in a significant increase in the bioavailability and therapeutic index of 5-FU in cancer patients. The presence of (R)-5-FDHU reduced the degradation of 5-FU, allowing for more effective treatment regimens without increasing toxicity levels .

Biological Studies and Metabolic Research

Importance in Metabolism:

this compound serves as a crucial compound for understanding the metabolic pathways involving pyrimidine nucleotides. Its enzymatic oxidation and hydrolysis kinetics have been extensively studied to elucidate its role in drug metabolism.

Research Findings:

- Enzymatic Kinetics: Research shows that (R)-5-FDHU is hydrolyzed efficiently by dihydropyrimidine aminohydrolase compared to its oxidation by DPDase. This suggests that hydrolysis is the predominant metabolic pathway for (R)-5-FDHU in vivo .

- Toxicity Profile: Studies indicate that (R)-5-FDHU is approximately 100-fold less toxic than 5-FU, making it a potential candidate for prodrug formulations that convert to active 5-FU locally in tissues .

Analytical Applications

Pharmacokinetic Studies:

The development of sensitive analytical methods for measuring levels of (R)-5-FDHU is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) has been utilized to assess DPD activity and the pharmacokinetics of both (R)-5-FDHU and 5-FU in human subjects .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Km for Hydrolysis | 130 µM |

| kcat for Hydrolysis | 126 sec−1 |

| Km for Oxidation | 210 µM |

| kcat for Oxidation | 0.026 sec−1 |

Potential Future Applications

Prodrug Development:

Given its lower toxicity profile and ability to enhance the efficacy of existing chemotherapeutics, this compound presents opportunities for developing new prodrugs aimed at localized cancer treatment. This could minimize systemic side effects while maximizing therapeutic outcomes.

Combination Therapies:

Ongoing research is exploring the potential of combining (R)-5-FDHU with other anticancer agents to create synergistic effects that enhance tumor response rates while reducing adverse effects associated with high-dose chemotherapy.

化学反应分析

Hydrogenation of 5-Fluorouracil

The catalytic hydrogenation of 5-FU using palladium on carbon (Pd/C) under H₂ is a primary method, though it faces challenges with C-F bond hydrogenolysis:

-

Conditions : 5-FU (6.1 mmol) in methanol, 10% Pd/C, H₂ atmosphere, 36 hours at 25°C.

-

Yield : 66% (530 mg) of a mixture containing 85% 5-DHFU and 15% 5,6-dihydrouracil (DHU) .

-

Side Reaction : Competing C-F bond cleavage produces DHU, detectable via ¹H NMR even at 25% conversion .

Kinetic Analysis of Hydrogenation

| Time (h) | 5-FU (%) | 5-DHFU (%) | DHU (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 2 | 85 | 10 | 5 |

| 4 | 70 | 20 | 10 |

| 6 | 55 | 30 | 15 |

| Data derived from ¹H NMR monitoring at 25°C . |

L-Selectride Reduction with Protecting Groups

To avoid DHU formation, a two-step synthesis using p-methoxybenzyl (PMB) protecting groups was developed:

-

N-Alkylation : PMB protection of 5-FU or uracil.

-

Reduction : Treatment with L-Selectride (lithium tri-tert-butoxyaluminum hydride) selectively reduces the C5-C6 double bond without C-F cleavage .

Alternative Fluorination Methods

Direct fluorination of uracil derivatives offers another pathway:

-

Conditions : Reaction of uracil with F₂ gas in trifluoroacetic acid (TFA) at 0–14°C .

-

Key Intermediate : Acylhypofluoride (e.g., CF₃COOF) facilitates fluorination at C5.

-

Example : Fluorination of 5-methyluracil yields 5-fluoro-5-methyluracil (21% yield) .

C-F Bond Vulnerability

-

Hydrogenolysis : Pd/C-mediated H₂ reactions cleave the vinylic C-F bond, producing DHU. This side reaction occurs even at 0°C .

-

Catalyst Screening :

Catalyst Result RhCl(PPh₃)₃ No reaction PtO₂ Cleaves C-F bond to form uracil Et₃N-Poisoned Pd/C Slower reaction, no selectivity improvement

Solubility Challenges

-

5-DHFU and DHU are highly polar, complicating purification.

-

Solvents : Only DMSO and DMF dissolve both compounds effectively .

Analytical Characterization

-

¹H NMR : Distinct peaks for 5-DHFU (δ 5.15 ppm, C5-H) and DHU (δ 4.90 ppm, C5-H) .

-

TLC Limitations : Neither compound is UV-active, requiring alternative visualization methods .

Comparative Efficiency of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Pd/C Hydrogenation | 66 | 85 | Moderate |

| L-Selectride Reduction | N/A | >95 | High (uses uracil) |

| Direct Fluorination | 21–79.5 | Variable | Low (requires F₂) |

Implications for Drug Metabolism

属性

分子式 |

C4H5FN2O2 |

|---|---|

分子量 |

132.09 g/mol |

IUPAC 名称 |

(5R)-5-fluoro-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/t2-/m1/s1 |

InChI 键 |

RAIRJKWTBBDDAR-UWTATZPHSA-N |

手性 SMILES |

C1[C@H](C(=O)NC(=O)N1)F |

规范 SMILES |

C1C(C(=O)NC(=O)N1)F |

同义词 |

(R)-5-fluoro-5,6-dihydrouracil 5,6-dihydrofluorouracil 5-dihydrofluorouracil 5-fluorodihydrouracil 5-fluorodihydrouracil, sodium salt DHFU |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。